molecular formula C15H16N4OS2 B2420956 1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea CAS No. 1334374-59-2

1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea

Cat. No.: B2420956
CAS No.: 1334374-59-2
M. Wt: 332.44
InChI Key: KNJMEJYXNYSUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea is a complex organic compound featuring a cyclopentyl group, a urea moiety, and a benzo[1,2-d:3,4-d’]bis(thiazole) core with a methyl substituent

Properties

IUPAC Name

1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-8-16-12-11(21-8)7-6-10-13(12)22-15(18-10)19-14(20)17-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJMEJYXNYSUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea typically involves multi-step organic reactionsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of urea compounds similar to 1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea exhibit anticancer properties. For instance, compounds designed with similar scaffolds have been tested against various cancer cell lines. A notable study demonstrated that thiazole derivatives showed significant inhibition of GSK-3β activity, which is implicated in cancer progression. Specifically, one derivative reduced GSK-3β activity by over 57% at a concentration of 1 µM .

Antibacterial Properties

The compound's structural analogs have also been evaluated for antibacterial activity. A series of urea derivatives demonstrated potent inhibition against bacterial DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication. Compounds with similar thiazole structures showed minimum inhibitory concentrations (MIC) as low as 0.03–0.06 µg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the thiazole and benzothiazole components can significantly enhance biological activity. For example:

Compound ModificationBiological ActivityReference
Addition of methoxy groupsIncreased GSK-3β inhibition
Variations in the cyclopentyl substituentAltered antibacterial potency

Case Study 1: Anticancer Screening

A recent study synthesized several urea derivatives based on the thiazole-benzothiazole framework. These compounds were screened against the MDA-MB 231 breast cancer cell line, revealing promising anticancer activities with IC50 values significantly lower than standard treatments .

Case Study 2: Antibacterial Testing

Another investigation focused on the antibacterial properties of urea derivatives against clinical isolates of pathogenic bacteria. The study highlighted that certain modifications to the urea structure led to enhanced antibacterial efficacy, making them potential candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole-6-carbonitrile: Shares the benzo[1,2-d:3,4-d’]bis(thiazole) core but lacks the urea and cyclopentyl groups.

    7-Methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-amine: Similar core structure with an amine group instead of the urea moiety.

Uniqueness

1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)urea is unique due to the combination of its cyclopentyl, urea, and benzo[1,2-d:3,4-d’]bis(thiazole) groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-Cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of 1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea typically involves multi-step reactions that integrate thiazole and benzothiazole motifs. The methods often leverage established synthetic pathways for thiazole derivatives, including Hantzsch thiazole synthesis and thiourea reactions.

Antitumor Activity

Research indicates that compounds containing thiazole and benzothiazole structures exhibit significant antitumor properties. For instance:

  • Cytotoxicity : A study showed that thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The compound's mechanism often involves the inhibition of specific cellular pathways crucial for tumor growth and proliferation .
Cell Line GI50 (μM) TGI (μM) LC50 (μM)
MCF-725.177.593.3
OVCAR-428.7--
PC-315.9--

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The derivative was tested against various bacterial strains with MIC values indicating effective inhibition at low concentrations .

Study on Thiazole Derivatives

A comprehensive study focused on the biological evaluation of thiazole derivatives similar to our compound revealed their potential as effective agents against multiple cancer types. The results highlighted:

  • Selectivity : Certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells.
  • Mechanism of Action : The proposed mechanisms included apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicated that modifications in the thiazole and benzothiazole rings significantly influenced biological activity:

  • Substituent Effects : Variations in substituents on the thiazole ring were correlated with enhanced antitumor activity, suggesting that specific functional groups could optimize efficacy .

Q & A

Q. Basic

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and cyclopentyl CH2 groups (δ 1.5–2.5 ppm).
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.
  • IR : Urea C=O stretch (~1650 cm<sup>-1</sup>) and thiazole C=N absorption (~1550 cm<sup>-1</sup>) .

How is the kinase inhibitory profile of this compound evaluated?

Q. Advanced

  • FLT3 kinase assays : Measure IC50 using recombinant FLT3 kinase and ATP-competitive luminescence assays. Compare potency to AC220 (Quizartinib, IC50 = 1 nM) .
  • Selectivity screening : Test against a panel of 50+ kinases (e.g., PDGFR, KIT) to assess off-target effects.

What computational approaches predict binding modes to FLT3?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FLT3’s ATP-binding pocket (e.g., π-π stacking with F691).
  • MD simulations : Validate stability of the ligand-receptor complex over 100-ns trajectories .

How can regioselectivity in thiazolo[5,4-e]benzothiazole synthesis be controlled?

Q. Advanced

  • Electrophilic cyclization : Halogen choice (Br vs. I) directs ring closure. Bromine favors 6-membered intermediates, while iodine promotes 5-membered products .
  • Substituent effects : Electron-withdrawing groups (e.g., NO2) on the benzothiazole enhance cyclization yields by stabilizing transition states.

What strategies resolve discrepancies between computational and experimental bioactivity data?

Q. Advanced

  • Reassess force fields : Adjust partial charges in docking models to better reflect urea’s electrostatic potential.
  • Orthogonal assays : Validate kinase inhibition with thermal shift assays or cellular proliferation studies (e.g., MV4-11 leukemia cell lines) .

How is metabolic stability assessed for this compound?

Q. Advanced

  • Microsomal assays : Incubate with human liver microsomes (HLM) and measure half-life (t1/2) via LC-MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

What synthetic routes optimize yield for scale-up?

Q. Advanced

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., urea hydrolysis) by precise temperature control.
  • Catalysis : Pd/C or Ni-mediated coupling for late-stage functionalization of the cyclopentyl group .

How are SAR studies designed for urea-based kinase inhibitors?

Q. Advanced

  • Scaffold modifications : Vary substituents on the thiazolo-benzothiazole (e.g., methyl vs. ethyl) and cyclopentyl groups.
  • Bioisosteric replacement : Substitute urea with thiourea or cyanoguanidine to modulate potency and solubility .

Q. Table 1: Comparative Kinase Inhibitory Activity of Urea Derivatives

CompoundFLT3 IC50 (nM)Selectivity (vs. KIT)Reference
AC220 (Quizartinib)1.0>1000-fold
Target Compound5.2*~500-fold*Hypothetical

*Hypothetical data based on structural analogy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.